2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Description
The compound 2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione is an isoindole-1,3-dione derivative featuring a 4-aminophenoxy ethoxy substituent. This structure combines the phthalimide core—known for its biological and synthetic utility—with a polar, aromatic amine-containing side chain.
Properties
IUPAC Name |
2-[2-(4-aminophenoxy)ethoxy]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-11-5-7-12(8-6-11)21-9-10-22-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTRPVCSUVWNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 540.57 g/mol. The compound features an isoindole core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of isoindole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that isoindole derivatives could effectively target the Cyclooxygenase-2 (COX-2) enzyme, which is overexpressed in many tumors .
The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer progression. The compound may act as an inhibitor of certain kinases involved in cell proliferation and survival. Additionally, it has been suggested that the presence of the aminophenoxy group enhances its interaction with cellular targets, potentially leading to increased efficacy against cancer cells .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the effectiveness of isoindole derivatives in preclinical models:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with isoindole derivatives resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
- Neuroprotection in Animal Models : Animal studies have indicated that administration of isoindole compounds can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease. The neuroprotective effect was attributed to the modulation of inflammatory cytokines and enhancement of antioxidant defenses .
Data Table: Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives, including 2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione. In vitro evaluations have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance:
- Cell Lines Tested : Caco-2 and HCT-116
- Mechanism : Induction of apoptosis and cell cycle arrest.
- IC50 Values : Specific values vary based on the study but indicate promising efficacy against cancer cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound has been compared to standard antibiotics like gentamicin:
- Inhibition Zones : Comparable to established antimicrobial agents.
- Effectiveness Against Leishmania : Notably effective against Leishmania tropica, with IC50 values indicating greater efficacy than first-line treatments .
Neuroprotective Effects
Isoindole derivatives have been studied for their neuroprotective properties, particularly in relation to Alzheimer's disease. Compounds in this class may inhibit acetylcholinesterase and modulate amyloid-beta aggregation, potentially offering therapeutic avenues for neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of isoindole derivatives suggests that modifications to the chemical structure can significantly influence biological activity. Factors such as lipophilicity and functional group positioning are critical for enhancing the desired therapeutic effects .
Case Studies
Comparison with Similar Compounds
Amino-Substituted Derivatives
Key Findings :
Alkoxy and PEG-Linked Derivatives
Alkoxy and polyethylene glycol (PEG) chains improve solubility and are used in drug delivery systems.
Key Findings :
Silyl-Functionalized Derivatives
Silyl groups enable integration into inorganic-organic hybrid materials.
Key Findings :
Thio- and Halogen-Substituted Derivatives
Thio and halogen groups modify reactivity and bioactivity.
Key Findings :
Key Findings :
- Thalidomide’s piperidinyl dione moiety is critical for its biological activity, whereas halogenated derivatives () show promise in antimicrobial applications.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione generally involves:
- Construction of the isoindoline-1,3-dione core (phthalimide structure).
- Introduction of the 2-(2-(4-aminophenoxy)ethoxy) substituent at the nitrogen or carbon position of the isoindoline ring.
- Functional group manipulations to install the amino group on the phenoxy moiety.
Key Preparation Steps and Conditions
Formation of the Isoindoline-1,3-dione Core
- Starting materials: Phthalic anhydride derivatives or substituted phthalic acids.
- Cyclization: Reaction with ammonia or primary amines to form the isoindoline-1,3-dione ring.
- Typical conditions: Heating in organic solvents or melt conditions.
Introduction of the 2-(2-(4-Aminophenoxy)ethoxy) Side Chain
- Nucleophilic substitution: The isoindoline nitrogen or a suitable halogenated intermediate is reacted with 2-(4-nitrophenoxy)ethanol or its derivatives.
- Ether bond formation: The phenoxyethoxy linkage is formed via nucleophilic substitution, often using alkyl halides or tosylates.
- Protection of amino group: The 4-amino group is often protected as a nitro group during ether formation to avoid side reactions.
Reduction of Nitro Group to Amino
- Reduction methods: Catalytic hydrogenation (H2/Pd-C), or chemical reduction using agents such as ammonium formate, hypophosphorous acid, or formic acid.
- Typical solvents: Methanol or ethanol.
- Temperature: Room temperature to moderate heating (10–50 °C).
Detailed Process Example from Patent Literature
A representative process adapted from patent WO2014018866A1 involves:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of dimethyl 4-hydroxyphthalate | Nitration reagent, ~80 °C | Protects carboxyl groups as methyl esters |
| 2 | Reduction of nitro to amino | Ammonium formate, Pd-C, MeOH, 25 °C | Converts nitro to amino |
| 3 | Formation of isoindoline-1,3-dione | Reaction of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride, triethylamine, acetic acid, 120 °C | Cyclization to isoindoline-1,3-dione core |
| 4 | Etherification | Reaction with 2-(4-nitrophenoxy)ethyl halide under basic conditions | Formation of phenoxyethoxy side chain |
| 5 | Final reduction | Catalytic hydrogenation or chemical reduction to convert nitro to amino | Yields target compound |
Reaction Parameters and Optimization
| Parameter | Range | Optimal Conditions | Comments |
|---|---|---|---|
| Temperature (reduction) | 0–150 °C | 25–50 °C | Mild conditions favor selective reduction |
| Solvent (reduction) | Methanol, ethanol | Methanol | Good solubility and catalyst compatibility |
| Base (cyclization) | Triethylamine, organic bases | Triethylamine | Facilitates cyclization and neutralizes acids |
| Acid (cyclization) | Acetic acid, Lewis acids (BCl3, AlCl3) | Acetic acid | Promotes ring closure |
| Reaction time | Hours to days | Depends on step | Monitoring required for completion |
Notes on Purification and Characterization
- Purification is commonly performed by recrystallization or chromatography.
- The compound is characterized by NMR, IR, and mass spectrometry to confirm the isoindoline-1,3-dione core and the aminophenoxyethoxy substituent.
- Polymorphs, solvates, and salts may be isolated depending on conditions.
Summary Table of Preparation Methods
| Step | Description | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Nitration of hydroxyphthalate | Nitration reagent | 60–110 °C | Nitro-substituted ester |
| 2 | Reduction of nitro group | Ammonium formate, Pd-C | 25–50 °C | Amino-substituted ester |
| 3 | Cyclization to isoindoline-1,3-dione | 3-aminopiperidine-2,6-dione hydrochloride, triethylamine, acetic acid | ~120 °C | Isoindoline-1,3-dione core |
| 4 | Ether bond formation | 2-(4-nitrophenoxy)ethyl halide, base | Room temp to reflux | Ether-linked intermediate |
| 5 | Final reduction | Catalytic hydrogenation | Room temp | Target amino compound |
Research Findings and Considerations
- The use of protecting groups (e.g., methyl esters) is crucial to prevent side reactions during nitration and reduction.
- Organic bases such as triethylamine enhance cyclization efficiency.
- Acetic acid serves both as solvent and acid catalyst in ring closure.
- Reduction conditions must be carefully controlled to avoid over-reduction or decomposition.
- The overall yield and purity depend on optimization of each step, particularly the etherification and reduction stages.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(4-Aminophenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?
Methodology :
- Nucleophilic Substitution : React 4-aminophenol with ethylene glycol derivatives (e.g., ethylene carbonate) to form the ethoxy linker, followed by coupling with isoindole-1,3-dione via Mitsunobu or SN2 reactions .
- Optimization : Use polar aprotic solvents (DMF, DMSO) at 60–80°C, and monitor progress via TLC/HPLC. Catalytic bases (e.g., K₂CO₃) improve yields by deprotonating phenolic oxygen .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodology :
- NMR : ¹H/¹³C NMR to confirm the ethoxy bridge (δ 3.5–4.5 ppm for OCH₂CH₂O) and aromatic protons (δ 6.5–8.0 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) for purity assessment (>95%) and ESI-MS for molecular ion detection (M+H⁺ expected ~343 g/mol) .
- XRD : Single-crystal X-ray diffraction to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with aminophenoxy groups) .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
Methodology :
- Solubility Testing : Use DMSO for stock solutions (≤5% v/v in assays). For aqueous buffers (PBS, pH 7.4), employ co-solvents (e.g., PEG-400) or cyclodextrin-based formulations to enhance solubility .
- Stability : Pre-screen solubility under assay conditions (e.g., 37°C, 24 hrs) to avoid precipitation artifacts .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities across studies?
Methodology :
- Dose-Response Reproducibility : Validate activity in ≥3 cell lines (e.g., MCF-7, HeLa, HEK293) with standardized protocols (IC₅₀ calculations via nonlinear regression) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed ethoxy chains) that may skew bioactivity results .
Q. How can computational modeling predict the compound’s reactivity and guide synthetic modifications?
Methodology :
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., aminophenoxy oxygen vs. isoindole carbonyl) .
- MD Simulations : Predict solubility by simulating interactions with water/lipid bilayers. Modify substituents (e.g., PEG chains) to improve bioavailability .
Q. What are the challenges in developing enantioselective synthesis methods?
Methodology :
- Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (lipases) to isolate enantiomers. Monitor enantiomeric excess (EE) via chiral HPLC .
- Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., L-proline derivatives) to separate diastereomers .
Q. How to design stability studies under various storage and experimental conditions?
Methodology :
Q. What analytical techniques quantify degradation products during storage?
Methodology :
- LC-QTOF-MS : Identify low-abundance degradants (e.g., hydrolyzed ethoxy chains or oxidized aminophenoxy groups) with high-resolution mass accuracy .
- 2D NMR : Use HSQC and HMBC to assign structures of unknown impurities .
Q. How to elucidate reaction mechanisms in nucleophilic substitutions involving the ethoxy linker?
Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated ethoxy precursors to confirm SN2 vs. SN1 pathways .
- In Situ IR Spectroscopy : Monitor carbonyl group disappearance (1700–1750 cm⁻¹) during isoindole coupling .
Q. What in silico methods predict pharmacokinetic properties and target binding?
Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.5), BBB permeability (low), and CYP450 inhibition .
- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR, Bcl-2) using AutoDock Vina. Prioritize binding poses with ΔG < –7 kcal/mol .
Q. Notes
- Structural analogs (e.g., –11) provide insights into reactivity and bioactivity but require validation for the target compound.
- Cross-reference experimental and computational data to resolve contradictions in mechanistic or pharmacological studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
